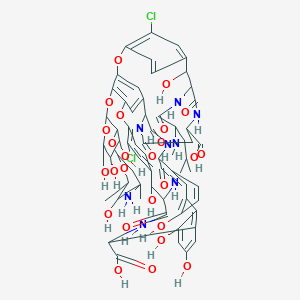
4-Hydroxy-3,5-diiodophenylacetic acid
概要
説明
4-Hydroxy-3,5-diiodophenylacetic acid is an organic compound with the molecular formula C8H6I2O3. It is a derivative of phenylacetic acid, characterized by the presence of two iodine atoms and a hydroxyl group on the benzene ring. This compound is known for its significant role as an impurity in the synthesis of thyroxine, a crucial hormone produced by the thyroid gland .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-diiodophenylacetic acid typically involves the iodination of phenylacetic acid derivatives. One common method includes the following steps:
Nitration: The starting material, phenylacetic acid, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Iodination: The amino groups are diazotized and subsequently iodinated to introduce iodine atoms at the desired positions.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 4-Hydroxy-3,5-diiodophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove iodine atoms, yielding less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-hydroxy-3,5-diiodophenylacetaldehyde, while reduction can produce 4-hydroxy-3-iodophenylacetic acid .
科学的研究の応用
4-Hydroxy-3,5-diiodophenylacetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in thyroid hormone metabolism and its potential effects on thyroid function.
Medicine: Research explores its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: It is used in the production of pharmaceuticals, especially in the synthesis of thyroxine and related compounds
作用機序
The mechanism of action of 4-Hydroxy-3,5-diiodophenylacetic acid involves its interaction with thyroid hormone receptors. The compound can mimic or interfere with the action of natural thyroid hormones, affecting various physiological processes. It binds to thyroid hormone receptors, influencing gene expression and metabolic activities .
類似化合物との比較
Tiratricol: A metabolite of thyroid hormones with similar iodine substitution patterns.
Triiodothyroacetic Acid: Another iodinated derivative with three iodine atoms.
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, with four iodine atoms
Uniqueness: 4-Hydroxy-3,5-diiodophenylacetic acid is unique due to its specific iodine substitution pattern and its role as an intermediate in the synthesis of thyroid hormones. Its distinct structure allows for specific interactions with thyroid hormone receptors, making it valuable in both research and industrial applications .
特性
IUPAC Name |
2-(4-hydroxy-3,5-diiodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWIPEUDVOXYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173128 | |
| Record name | 4-Hydroxy-3,5-diiodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1948-39-6 | |
| Record name | 4-Hydroxy-3,5-diiodobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-diiodophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-diiodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-diiodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxy-3,5-diiodophenylacetic acid formed in the context of thyroid hormone biosynthesis?
A1: The research paper focuses on identifying 4-hydroxy-3,5-diiodophenylpyruvic acid (DIHPPA) as a potential intermediate in thyroxine biosynthesis. During the study, attempts to purify DIHPPA from rat thyroid extracts using thin-layer chromatography resulted in structural changes to the compound. Ultraviolet spectroscopy tentatively identified the resulting compound as this compound. This suggests that this compound may be formed through a structural alteration of DIHPPA during the experimental procedures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B139650.png)












